methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
CAS No.: 1467059-91-1
Cat. No.: VC6113827
Molecular Formula: C10H7BrClNO2
Molecular Weight: 288.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1467059-91-1 |
|---|---|
| Molecular Formula | C10H7BrClNO2 |
| Molecular Weight | 288.53 |
| IUPAC Name | methyl 5-bromo-6-chloro-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C10H7BrClNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 |
| Standard InChI Key | PLMOQYXKIYBPBH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate belongs to the indole family, a heterocyclic aromatic system integral to numerous natural and synthetic bioactive compounds. The molecule’s IUPAC name, methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, reflects its substitution pattern: a bromine atom at position 5, a chlorine atom at position 6, and a methyl ester group at position 3 of the indole scaffold.
Molecular and Structural Data
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Molecular Weight: 288.53 g/mol
The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents at positions 5 and 6 introduce steric bulk and electronic effects, influencing reactivity and intermolecular interactions. The methyl ester at position 3 enhances solubility in organic solvents and serves as a handle for further functionalization.
Table 1: Key Physicochemical Properties
While specific physical properties like melting and boiling points remain undocumented, its molecular weight and functional groups suggest moderate polarity, aligning with typical indole derivatives .
Synthesis and Industrial Applications
Synthetic Pathways
The synthesis of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate typically involves halogenation and esterification steps. A common route begins with the bromination and chlorination of a preformed indole precursor, followed by esterification at the 3-position using methyl chloroformate or similar reagents. Alternative methods may employ palladium-catalyzed cross-coupling reactions to introduce halogen substituents selectively.
Key Reaction Steps:
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Halogenation: Electrophilic substitution introduces bromine and chlorine atoms at positions 5 and 6, respectively.
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Esterification: Carboxylic acid at position 3 is converted to a methyl ester using methanol under acidic or basic conditions.
Applications in Drug Discovery
This compound’s primary application lies in medicinal chemistry as a building block for kinase inhibitors and antimicrobial agents. For example:
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Kinase Inhibitors: The indole scaffold mimics ATP-binding motifs in kinase active sites. Bromine and chlorine substituents enhance binding affinity through hydrophobic interactions.
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Antimicrobial Agents: Halogenated indoles exhibit broad-spectrum activity against bacterial and fungal pathogens by disrupting membrane integrity.
Spectroscopic Characterization
Spectroscopic data are pivotal for confirming the structure and purity of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate.
¹H NMR Analysis
Comparative Analysis with Indazole Analogs
The indazole analog, methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate (CAS: 1467062-19-6), differs in the heterocyclic core (indazole vs. indole). Key distinctions include:
Table 2: Indole vs. Indazole Derivatives
| Property | Indole Derivative | Indazole Derivative |
|---|---|---|
| Molecular Formula | C₁₀H₇BrClNO₂ | C₉H₆BrClN₂O₂ |
| Molecular Weight | 288.53 g/mol | 289.51 g/mol |
| Boiling Point | Not reported | 435.8±40.0 °C |
| Density | Not reported | 1.8±0.1 g/cm³ |
| Applications | Kinase inhibitors | Anticancer agents |
The indazole variant’s additional nitrogen atom alters electronic density, enhancing interactions with enzymatic targets in cancer therapies .
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